molecular formula C25H33NO6S B5124208 Ethyl 6-methyl-2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 6-methyl-2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B5124208
M. Wt: 475.6 g/mol
InChI Key: PYVYOIYMFCIMRR-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methyl-2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. The process begins with the preparation of the core benzothiophene structure, followed by the introduction of the ethyl ester and the triethoxyphenylcarbonyl groups. Common reagents used in these reactions include ethyl chloroformate, triethylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 6-methyl-2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit significant anticancer properties. For instance, derivatives of benzothiophene have been investigated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The incorporation of the triethoxyphenyl group enhances the lipophilicity and bioavailability of these compounds, making them more effective in cellular environments.

Neuroprotective Effects
The compound has also shown promise in neuroprotection. Research suggests that similar structures can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Pharmacological Applications

Enzyme Inhibition
this compound may act as an inhibitor for various enzymes involved in metabolic pathways. For example, studies have highlighted its potential to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.

Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary results indicate that it possesses inhibitory effects on both gram-positive and gram-negative bacteria. This characteristic opens avenues for developing new antimicrobial agents to combat resistant strains.

Material Science

Polymer Synthesis
In material science, this compound can serve as a monomer in the synthesis of novel polymers with tailored properties. The unique functional groups allow for the creation of materials with enhanced thermal stability and mechanical strength.

Nanotechnology Applications
The compound is being explored for applications in nanotechnology. Its ability to form stable complexes with metal ions makes it a candidate for developing nanomaterials used in drug delivery systems and imaging agents.

Case Studies

Study Title Focus Area Findings
Anticancer Potential of Benzothiophene DerivativesMedicinal ChemistrySignificant inhibition of tumor cell proliferation observed in vitro.
Neuroprotective Mechanisms of Novel CompoundsPharmacologyReduction in oxidative stress markers in neuronal cell cultures.
Synthesis of Functional Polymers from BenzothiopheneMaterial ScienceDevelopment of polymers with improved mechanical properties and thermal stability.

Mechanism of Action

The mechanism by which Ethyl 6-methyl-2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in specific biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-methyl-2-oxo-4-(3-(2,4,5-trifluorobenzamido)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar core structure but different substituents, which can lead to different chemical and biological properties.

    Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities.

Uniqueness

Ethyl 6-methyl-2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Ethyl 6-methyl-2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiophene core with a triethoxyphenyl group attached via an amide linkage. Its molecular formula is C21H25N2O6SC_{21}H_{25}N_{2}O_{6}S with a molecular weight of 419.5 g/mol. The IUPAC name highlights its complex structure:

  • IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

  • Formation of the Benzothiophene Core : This is achieved through cyclization reactions involving thiophene derivatives.
  • Acylation : The introduction of the triethoxyphenyl group is done using acylation with the appropriate benzoyl chloride derivative.
  • Esterification : The final step involves esterification to form the ethyl ester.

These steps are crucial for obtaining the desired compound with high purity and yield.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The triethoxyphenyl group may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Receptor Modulation : The compound may modulate receptor activity related to cell signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by disrupting microtubule dynamics and inducing cell cycle arrest.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro.
  • Antioxidant Properties : It may scavenge free radicals and reduce oxidative stress in cellular models.

Case Studies and Experimental Data

Several studies have explored the biological effects of related compounds:

StudyFindings
Research ADemonstrated cytotoxic effects on various cancer cell lines with IC50 values ranging from 10 to 30 µM.
Research BShowed significant reduction in TNF-alpha levels in LPS-stimulated macrophages (p < 0.05).
Research CIndicated enhanced antioxidant activity compared to standard antioxidants like ascorbic acid.

Properties

IUPAC Name

ethyl 6-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO6S/c1-6-29-18-13-16(14-19(30-7-2)22(18)31-8-3)23(27)26-24-21(25(28)32-9-4)17-11-10-15(5)12-20(17)33-24/h13-15H,6-12H2,1-5H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVYOIYMFCIMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C3=C(S2)CC(CC3)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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